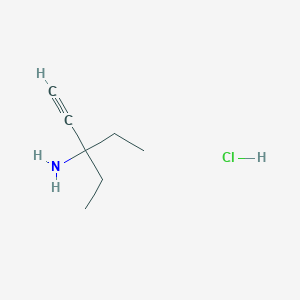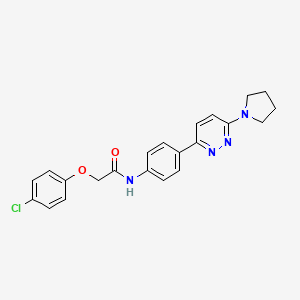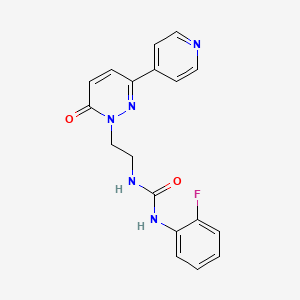![molecular formula C19H17BrN2O4S B2731035 N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide CAS No. 1251580-75-2](/img/structure/B2731035.png)
N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide is a useful research compound. Its molecular formula is C19H17BrN2O4S and its molecular weight is 449.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation for Neuroprotective Effects
Compounds structurally similar to N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide have been synthesized and evaluated for their neuroprotective effects. For instance, 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides have shown significant activities against antilipidperoxidation and protective effects against hypobaric hypoxia, indicating potential for cerebral protection applications (Tatsuoka et al., 1992).
Anti-inflammatory and Immunomodulatory Properties
Research on isoquinoline and quinazoline derivatives has revealed their potential in modulating immune responses and exhibiting anti-inflammatory properties. For instance, isoquinoline derivatives have been identified as candidates for endogenous neurotoxins, suggesting their involvement in neurodegenerative diseases and potential for therapeutic modulation (McNaught et al., 1998).
Antitumor and Antiproliferative Activities
Isoquinolinesulfonamides have been recognized for their potent inhibition of cyclic nucleotide-dependent protein kinases, presenting a foundation for anticancer drug development. Their ability to inhibit protein kinases, especially in a selective manner towards cAMP-dependent, cGMP-dependent, and protein kinase C, underscores their therapeutic potential in cancer treatment (Hidaka et al., 1984).
Radioligand Development for Diagnostic Imaging
Compounds with isoquinoline moieties have been explored as radioligands for imaging peripheral benzodiazepine receptors, which play a role in neuroinflammation and neurodegeneration. This research avenue highlights the diagnostic potential of such compounds in identifying and understanding various neurological conditions (Matarrese et al., 2001).
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-14-5-7-15(8-6-14)22-13-18(19(23)21-9-11-26-12-10-21)27(24,25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVMWLSNCOLSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2730957.png)
![1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine](/img/structure/B2730958.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2730959.png)


![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)
![4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2730968.png)




